7-(trifluoromethyl)quinoline-2-sulfonyl Chloride
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Overview
Description
7-(trifluoromethyl)quinoline-2-sulfonyl Chloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, along with a sulfonyl chloride group (-SO2Cl). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. Quinoline derivatives are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 7-(trifluoromethyl)quinoline-2-sulfonyl Chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. These methods often require careful control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
7-(trifluoromethyl)quinoline-2-sulfonyl Chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-coupling reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.
Scientific Research Applications
7-(trifluoromethyl)quinoline-2-sulfonyl Chloride has several scientific research applications, including:
Medicinal chemistry: Quinoline derivatives are known for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer activities.
Materials science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agrochemicals: Quinoline derivatives are used in the development of pesticides and herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)quinoline-2-sulfonyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . The sulfonyl chloride group can react with nucleophilic residues in proteins or enzymes, leading to covalent modification and inhibition of their activity . The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar compounds to 7-(trifluoromethyl)quinoline-2-sulfonyl Chloride include other quinoline derivatives with different substituents, such as:
- 4-Hydroxy-7-(trifluoromethyl)quinoline
- 2-(trifluoromethyl)quinoline
- 7-(trifluoromethyl)quinolin-4-yl]oxy derivatives
These compounds share the quinoline core structure but differ in the nature and position of their substituents. The presence of the trifluoromethyl group in this compound imparts unique electronic properties that can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.
Properties
Molecular Formula |
C10H5ClF3NO2S |
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Molecular Weight |
295.67 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C10H5ClF3NO2S/c11-18(16,17)9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H |
InChI Key |
NTNQAQHIBPTXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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